Superior In Vitro Potency: huB4-DGN462 (Sulfo-SPDB-DGN462) Demonstrates >30-Fold Increase in Cytotoxicity Over Clinically-Validated SAR3419 ADC
In a direct head-to-head comparison using identical anti-CD19 antibody (huB4) and a panel of 46 B-cell lymphoma cell lines, the ADC constructed with Sulfo-SPDB-DGN462 (huB4-DGN462) exhibited a median IC50 of 100 pM. This was over 30-fold more potent than the comparator ADC, SAR3419 (coltuximab ravtansine), which contains a maytansinoid payload (DM4) attached via a non-sulfonated SPDB linker and had a median IC50 of 37 nM (P < 0.0001) . The free payload DGN462-SMe showed a median IC50 of 26 pM, confirming the intrinsic potency of the warhead . In a separate analysis across 60 lymphoma cell lines, loncastuximab tesirine (a PBD-dimer based ADC) was noted to be more potent than huB4-DGN462, though the pattern of activity was correlated, highlighting the potency hierarchy between PBD dimers and IGNs .
| Evidence Dimension | In vitro cytotoxicity (IC50) against B-cell lymphoma cell lines |
|---|---|
| Target Compound Data | Median IC50 = 100 pM (huB4-DGN462 ADC); Median IC50 = 26 pM (free DGN462-SMe) |
| Comparator Or Baseline | Median IC50 = 37 nM (SAR3419/huB4-DM4 ADC) |
| Quantified Difference | huB4-DGN462 is >30-fold more potent than SAR3419 (P < 0.0001) |
| Conditions | 72-hour in vitro cytotoxicity screen on 46 B-cell lymphoma cell lines |
Why This Matters
Demonstrates that procurement of Sulfo-SPDB-DGN462 for ADC generation yields a conjugate with picomolar potency against CD19+ lymphomas, a critical performance differentiator over first-generation maytansinoid-based ADCs using the same antibody backbone.
- [1] Hicks SW, et al. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models. Haematologica. 2019;104(8):e350-e354. View Source
- [2] Sartori R, et al. Targeting CD19-positive lymphomas with the antibody-drug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy. Haematologica. 2024;109(10):3314-3326. View Source
